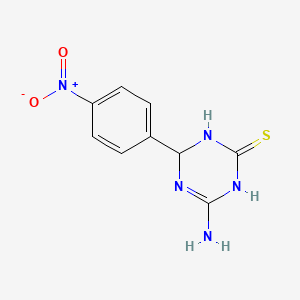

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

説明

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative characterized by a 4-nitrophenyl substituent at position 6 and a thiol group at position 2. Its molecular formula is C₉H₉N₅O₂S, with a molecular weight of 251.27 g/mol and CAS number 1142208-01-2 . Its synthesis likely follows methods analogous to other dihydrotriazines, involving cyclization reactions with nitrobenzene derivatives (e.g., 1-chloro-4-nitrobenzene as a precursor) .

特性

IUPAC Name |

4-amino-2-(4-nitrophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S/c10-8-11-7(12-9(17)13-8)5-1-3-6(4-2-5)14(15)16/h1-4,7H,(H4,10,11,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHZOATDZVHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Key Intermediates

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): A common precursor for triazine derivatives, allowing stepwise nucleophilic substitution.

- 4-Nitroaniline or 4-nitrophenyl derivatives: Provide the 4-nitrophenyl substituent at position 6.

- Thiourea or related sulfur sources: Introduce the thiol group at position 2.

- Ammonia or amines: For amino substitution at position 4.

Stepwise Nucleophilic Aromatic Substitution on Cyanuric Chloride

The most established method involves the sequential substitution of chlorine atoms on cyanuric chloride with nucleophiles under controlled temperature conditions:

| Step | Reagent | Position Substituted | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 4-Nitroaniline | Position 6 | 0–5 °C, organic solvent (e.g., acetone, THF) | Formation of 6-(4-nitrophenyl)-2,4-dichloro-1,3,5-triazine |

| 2 | Thiourea | Position 2 | Room temperature to 50 °C, polar solvent (e.g., ethanol, water) | Replacement of chlorine by thiol group, yielding 6-(4-nitrophenyl)-4-chloro-1,3,5-triazine-2-thiol intermediate |

| 3 | Ammonia or ammonium hydroxide | Position 4 | Mild heating (40–60 °C) | Final substitution to introduce amino group at position 4, yielding target compound |

This method benefits from the differential reactivity of chlorine atoms on cyanuric chloride, allowing selective substitution.

Alternative Synthetic Routes

- Direct condensation methods: Reaction of 4-nitroaniline with thiourea derivatives under acidic or basic catalysis to form the triazine ring directly, though less common due to lower selectivity.

- Cyclization of amidine and thiourea derivatives: Involves multi-step synthesis starting from substituted amidines and thioureas to build the triazine core with desired substituents.

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents & Molar Ratios | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Substitution of cyanuric chloride with 4-nitroaniline | Cyanuric chloride (1 eq), 4-nitroaniline (1.1 eq), K2CO3 (1.2 eq) | Acetone or THF | 0–5 °C | 2–4 h | 60–75% | Controlled low temperature prevents polysubstitution |

| 2. Thiourea substitution | Intermediate (1 eq), thiourea (1.2 eq) | Ethanol/water mixture | 25–50 °C | 12–24 h | 50–65% | Polar solvents favor thiol substitution |

| 3. Amination | Intermediate (1 eq), NH3 (excess) | Ethanol or aqueous NH3 | 40–60 °C | 6–12 h | 70–80% | Mild heating ensures selective substitution |

Yields vary depending on purity of reagents and reaction scale.

Purification and Characterization

- Purification: Typically involves recrystallization from aqueous ethanol or ethyl acetate to obtain pure crystalline product.

- Characterization: Confirmed by melting point determination, ^1H-NMR, ^13C-NMR, IR spectroscopy, and elemental analysis.

- Typical melting point: Around 180–190 °C (varies with substituents and purity).

Research Findings and Optimization Notes

- Selectivity: The order of substitution on cyanuric chloride is critical; the first substitution occurs at low temperature to avoid multiple substitutions.

- Solvent choice: Polar aprotic solvents favor nucleophilic substitution; however, protic solvents like ethanol/water mixtures are preferred for thiourea reactions.

- Reaction time: Longer reaction times improve yield but may increase side reactions; monitoring by TLC or HPLC is recommended.

- Base addition: Potassium carbonate or triethylamine is commonly used to neutralize HCl formed during substitution, improving yield and purity.

- Scale-up considerations: Maintaining temperature control and slow addition of reagents is essential to avoid side products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Stepwise substitution on cyanuric chloride | Cyanuric chloride, 4-nitroaniline, thiourea, ammonia | Sequential nucleophilic aromatic substitution | High selectivity, well-established | Requires temperature control, multiple steps | 60–80% overall |

| Direct condensation | 4-nitroaniline, thiourea, amidine derivatives | One-pot cyclization | Simpler setup | Lower selectivity, possible impurities | 40–55% |

| Cyclization from amidines and thioureas | Substituted amidines, thiourea | Multi-step synthesis | Allows structural variation | Complex, time-consuming | 50–65% |

化学反応の分析

Types of Reactions

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of 4-Amino-6-(4-aminophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells. Additionally, the presence of the nitrophenyl and thiol groups allows the compound to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol with analogues differing in substituents:

Key Research Highlights

Limitations and Gaps

- Data Scarcity : Biological activity data for the target compound are absent in the provided evidence, necessitating further studies.

- Synthesis Optimization : Regioisomer formation in nitro-substituted triazines requires advanced analytical techniques (e.g., X-ray crystallography) for structural confirmation .

生物活性

4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS Number: 1142208-01-2) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₅O₂S, with a molecular weight of 251.27 g/mol. The compound features a triazine ring system with an amino and nitrophenyl substituent, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds related to the triazine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazine have shown promising results against breast cancer (MCF-7) and colon cancer (HT29) cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| This compound | HT29 | <15 |

Anticonvulsant Activity

Research indicates that certain thiazole and triazine derivatives possess anticonvulsant properties. While specific data on this compound is limited, similar compounds have shown efficacy in reducing seizure activity in animal models .

Anti-inflammatory Properties

Thiourea derivatives related to triazines have been evaluated for their anti-inflammatory effects. Compounds demonstrating strong inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha suggest potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances the cytotoxicity against cancer cells.

- Amino Group Positioning : The position of the amino group on the triazine ring is crucial for maintaining biological activity.

- Sulfhydryl Group : The thiol group contributes to the compound's reactivity and potential interactions with biological targets.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazine derivatives:

- Study 1 : A series of triazine derivatives were synthesized and tested against MCF-7 cells. The most active compound showed an IC50 value significantly lower than that of doxorubicin .

- Study 2 : Research involving the modification of the thiol group led to enhanced anti-inflammatory activity in vitro. Compounds were tested for their ability to inhibit IL-6 production in macrophages .

Q & A

Q. How can the synthesis of 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol be optimized for higher yields?

Methodological Answer:

- Parameter Variation: Optimize reaction time, solvent polarity (e.g., ethanol vs. DMF), and acid/base catalysts (e.g., glacial acetic acid or triethylamine). For example, refluxing in ethanol with glacial acetic acid (as in ) may require adjustments for nitro-group stability.

- Workflow: Use fractional factorial design to test interactions between variables (e.g., temperature, molar ratios). For instance, a 2^3 factorial design could evaluate temperature (80°C vs. 120°C), solvent (ethanol vs. DMF), and catalyst concentration .

- Monitoring: Employ TLC or HPLC to track reaction progress and intermediate formation.

| Variable | Tested Range | Impact on Yield |

|---|---|---|

| Temperature | 80°C – 120°C | Non-linear |

| Solvent | Ethanol, DMF | Polarity-dependent |

| Catalyst | 0.1% – 1.0% (v/v) | Threshold effect |

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm the triazine ring and nitro-phenyl group. FT-IR can identify thiol (-SH) stretches (~2500 cm⁻¹) and amino (-NH₂) bands.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography: HPLC with UV detection (e.g., at 254 nm) quantifies purity. Cross-reference with standards (e.g., nitro-phenyl derivatives in ) .

Q. What reactor design considerations are essential for scaling up synthesis?

Methodological Answer:

- Reactor Type: Continuous-flow reactors may enhance heat transfer for exothermic nitro-group reactions.

- Separation: Integrate membrane filtration (e.g., nanofiltration) to isolate the product from byproducts, as suggested in membrane technology research (, RDF2050104) .

- Safety: Use pressure-rated vessels for high-temperature reflux and inert gas purging to prevent thiol oxidation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Quantum Chemistry: Perform DFT calculations (e.g., Gaussian or COMSOL) to model charge distribution on the triazine ring and predict electrophilic/nucleophilic sites .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile).

- AI Integration: Train machine learning models on similar nitro-triazine systems to forecast optimal reaction conditions ( ) .

Q. How do structural modifications (e.g., substituent changes) affect biological or catalytic activity?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., replacing nitro with amino or halide groups) and test activity in biological assays (e.g., enzyme inhibition). Compare with azo-benzene derivatives () .

- Crystallography: Resolve X-ray structures to correlate steric/electronic effects with activity.

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

Methodological Answer:

Q. What advanced experimental designs are suitable for multi-variable optimization?

Methodological Answer:

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- Kinetic Studies: Plot Arrhenius curves to extrapolate shelf-life at standard conditions.

Q. What validation protocols ensure analytical method accuracy for this compound?

Methodological Answer:

- ICH Guidelines: Validate HPLC methods for specificity, linearity (R² ≥0.99), and precision (%RSD <2%).

- Cross-Validation: Compare results across labs using standardized reference materials (e.g., certified nitro-phenyl derivatives in ) .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled amino groups to trace reaction pathways via MS/MS.

- In Situ Spectroscopy: Monitor intermediates with real-time FT-IR or Raman.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。